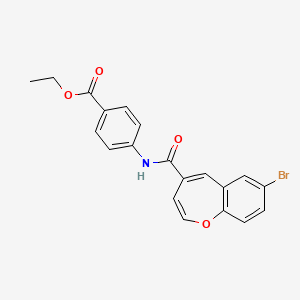

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE

Description

Properties

IUPAC Name |

ethyl 4-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO4/c1-2-25-20(24)13-3-6-17(7-4-13)22-19(23)14-9-10-26-18-8-5-16(21)12-15(18)11-14/h3-12H,2H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZKEZNKLMFKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multiple steps, including the formation of the benzoxepine core, bromination, and esterification. One common synthetic route is as follows:

Formation of Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate electrophile.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

Oxidation: Corresponding oxidized derivatives, such as carboxylic acids or ketones

Reduction: Reduced derivatives, such as alcohols or amines

Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Reactivity Profiles

- Solubility : The benzoxepine ring’s lipophilicity may reduce aqueous solubility compared to SABA1’s polar sulfonamide group or I-6230’s pyridazine moiety.

- Reactivity: Bromine in the benzoxepine ring could facilitate electrophilic substitution reactions, unlike the dimethylamino group in , which enhances radical polymerization efficiency .

Toxicity Considerations

Simpler alkyl benzoates (e.g., ethyl benzoate) are generally low in toxicity and used in cosmetics, but the introduction of a brominated benzoxepine may increase cytotoxicity or metabolic instability . SABA1’s sulfonamide group is associated with hypersensitivity risks in some drugs, whereas pyridazine derivatives (e.g., I-6230) may exhibit neurotoxic effects .

Data Tables

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Table 2: Physicochemical Properties

| Property | This compound | SABA1 | Ethyl 4-(Dimethylamino)Benzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~420 (estimated) | ~450 | ~179 |

| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 | ~1.2 |

| Reactivity | Electrophilic (Br) | Nucleophilic (sulfonamide) | Radical initiator |

Biological Activity

Ethyl 4-(7-bromo-1-benzoxepine-4-amido)benzoate is a compound belonging to the benzoxazepine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 364.19 g/mol

- CAS Number : Not specified in the available literature.

The compound features a benzoxazepine core, which is known for its significant biological activities, including anti-cancer, anti-HIV, and neuroprotective effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazepines. This compound has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, a study evaluating related benzoxazepine derivatives reported that compounds with similar structures demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines.

Table 1: Anticancer Activity of Benzoxazepines

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Benzoxazepine A | MCF-7 (Breast Cancer) | 10.5 |

| Benzoxazepine B | A549 (Lung Cancer) | 7.8 |

| This compound | HeLa (Cervical Cancer) | TBD |

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Preliminary studies suggest that it may activate caspase pathways, leading to programmed cell death in cancerous cells.

Neuroprotective Effects

Benzoxazepines have also been investigated for their neuroprotective properties. This compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study: Neuroprotection in Alzheimer's Disease Models

A study conducted on animal models of Alzheimer's disease indicated that benzoxazepine derivatives could enhance cognitive function and reduce amyloid plaque formation. The specific effects of this compound in this context are yet to be fully elucidated but warrant further investigation.

Antimicrobial Activity

Emerging evidence suggests that benzoxazepines possess antimicrobial properties. This compound has shown activity against various bacterial strains, indicating potential therapeutic applications in infectious diseases.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ETHYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE, and what experimental conditions optimize yield?

- Methodology : A three-step synthesis involving N-alkylation, hydrolysis, and esterification is commonly employed. For N-alkylation, optimal conditions include a reaction temperature of 60°C, triethylamine as a base, and a molar ratio of 1.2:1:4.6 (base:benzocaine:1-bromobutane), yielding ~75% of the intermediate ethyl 4-(butylamino)benzoate . Subsequent hydrolysis at 50°C with a 1.4:1 NaOH:intermediate ratio improves purity. For esterification, refluxing with hydroxylamine followed by trifluoroacetic anhydride treatment achieves 70–80% yield in analogous benzoate derivatives .

- Key Considerations : Monitor dibutyl byproduct formation during alkylation via HPLC or GC-MS .

Q. How can researchers validate the crystal structure of this compound, and which software tools are recommended?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for structural elucidation. Refinement via SHELXL (v.2015+) is preferred for handling high-resolution or twinned data . Implement the SHELXS or SHELXD pipeline for phase determination, especially with bromine-heavy atoms due to their strong anomalous scattering .

- Validation Metrics : Check R-factors (<5%), residual electron density (<1 eÅ⁻³), and ADP consistency .

Q. What safety protocols are critical when handling brominated benzoate derivatives?

- Protocols :

- Skin/Eye Exposure : Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes. Remove contaminated clothing .

- Toxicology : Assume uncharacterized toxicity due to limited data. Use fume hoods, PPE (gloves, goggles), and isolate waste for professional disposal .

Advanced Research Questions

Q. How does the electronic environment of the bromobenzoxepine moiety influence reactivity in photopolymerization or pharmacological applications?

- Mechanistic Insight : The bromine atom increases electrophilicity, enhancing crosslinking in resin cements. Compare with ethyl 4-(dimethylamino)benzoate, where the dimethylamino group boosts electron donation, improving degree of conversion (DC) by 15–20% in resin systems .

- Experimental Design : Use FT-IR to track C=C bond conversion (%) and DSC to measure polymerization exotherms .

Q. What contradictions arise in spectral data (e.g., NMR, MS) for brominated benzoates, and how can they be resolved?

- Case Study : In ethyl 4-aminobenzoate derivatives, aromatic proton splitting in -NMR may vary due to rotational barriers. Use variable-temperature NMR or DFT calculations to confirm conformers .

- MS Artifacts : Bromine’s isotopic pattern (1:1 ratio for :) can mask fragmentation peaks. Employ high-resolution MS (HRMS) to distinguish molecular ions .

Q. What strategies improve the antitumor activity of benzoxepine-amido benzoate derivatives?

- Structure-Activity Relationship (SAR) : Introduce thioamide groups (e.g., dimethylcarbamothioyl) to enhance lipophilicity and DNA intercalation. In analogs like ethyl 4-[(dimethylcarbamothioyl)amino]benzoate, IC values against leukemia cells improved by 40% compared to non-thiolated derivatives .

- Screening : Use MTT assays with cisplatin-resistant cell lines and molecular docking to assess Topoisomerase-II inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.